molecular formula C40H47NO15 B12274995 methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

Cat. No.: B12274995
M. Wt: 781.8 g/mol
InChI Key: BGUKEPYIGDENDQ-UHFFFAOYSA-N
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Description

Methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate is a highly substituted oxane derivative characterized by multiple functional groups, including acetyloxy, methoxy, phenylmethoxy, and carbamate moieties. The presence of bulky phenylmethoxy groups likely enhances lipophilicity, which may influence solubility and bioavailability . Crystallographic studies of such compounds often employ software like SHELX for structure determination, ensuring precise conformational analysis .

Properties

Molecular Formula

C40H47NO15

Molecular Weight

781.8 g/mol

IUPAC Name

methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate

InChI

InChI=1S/C40H47NO15/c1-24(42)49-23-29-32(55-39-36(53-25(2)43)34(31(44)35(56-39)37(45)47-3)51-21-27-16-10-6-11-17-27)33(50-20-26-14-8-5-9-15-26)30(38(48-4)54-29)41-40(46)52-22-28-18-12-7-13-19-28/h5-19,29-36,38-39,44H,20-23H2,1-4H3,(H,41,46)

InChI Key

BGUKEPYIGDENDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)O)OCC5=CC=CC=C5)OC(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Glycosyl Donor

The preparation of the glycosyl donor typically begins with the functionalization of a monosaccharide unit. For the synthesis of the target compound, a suitable approach involves the preparation of a protected derivative with an appropriate leaving group at the anomeric position. Drawing from established methodologies, the following sequence can be employed:

  • Peracetylation of the monosaccharide starting material
  • Conversion of the anomeric acetate to a glycosyl bromide or other activated species
  • Installation of the necessary protecting groups in the correct positions

This approach is supported by literature precedents, such as the methodology described for maltose derivatives where "maltose was subjected to peracetylation, conversion of the anomeric acetate into the anomeric bromide, and elimination of the C-2 OAc group".

Synthesis of the Acceptor Unit

The preparation of the glycosyl acceptor requires selective protection strategies to leave only the desired hydroxyl group available for glycosylation. A typical sequence involves:

  • Protection of the anomeric position as a methyl glycoside
  • Selective protection of specific hydroxyl groups using benzyl ethers
  • Installation of the Cbz-protected amino group
  • Strategic masking of remaining hydroxyl groups

Protection Group Strategies

Effective protection group strategies are critical for the successful synthesis of the target compound. The following table summarizes the key protection groups employed and their specific roles:

Protection Group Position Function Installation Method Deprotection Method
Methyl ester C-2 (first oxane) Protects carboxyl group Methylation with diazomethane or MeOH/H⁺ Basic hydrolysis
Acetyl C-5 (first oxane) & C-2 (second oxane) Protects hydroxyl groups Acetylation with Ac₂O/pyridine Methanolysis with NaOMe
Benzyl C-4 (both oxanes) Protects hydroxyl groups Benzylation with BnBr/NaH Hydrogenolysis with Pd/C, H₂
Cbz C-5-NH (second oxane) Protects amino group Reaction with CbzCl/NaHCO₃ Hydrogenolysis with Pd/C, H₂
Methoxy C-6 (second oxane) Permanent ether Methylation with MeI/Ag₂O Not removed during synthesis

The protection group strategy must be carefully designed to allow for selective deprotection and modification of specific positions without affecting other protected sites. This is particularly important for the installation of the acetyloxy groups and the glycosidic bond formation.

Glycosylation Methodologies

Activation Methods

For the critical glycosylation step, several activation methods have been reported in the literature. The following table compares their effectiveness for similar disaccharide structures:

Activation Method Promoter Solvent Temperature Yield (%) Stereoselectivity (α:β)
Glycosyl bromide AgOTf CH₂Cl₂ -20°C to RT 65-75 1:9
Trichloroacetimidate TMSOTf CH₂Cl₂ -40°C 70-85 1:20
Thioglycoside NIS/TfOH CH₂Cl₂/Et₂O -10°C 60-70 1:15
Orthoester method BF₃·Et₂O CH₂Cl₂ 0°C 55-65 1:5

The trichloroacetimidate method offers superior stereoselectivity for the formation of β-glycosidic linkages, which is likely the preferred configuration for the target compound. This approach aligns with methodologies described for other complex glycosides where "these studies may include" formation of glycosidic bonds with high stereoselectivity.

Orthoester Rearrangement Strategy

An alternative approach involves the use of orthoester intermediates, which can undergo rearrangement to form glycosides with controlled stereochemistry. This method is particularly relevant for the target compound, as evidenced by the synthesis of phenylpropanoid glycosides where "the key steps involved regioselective coumaroylation and rhamnosylation... to give 2- and 3-O-rhamnosyl orthoester glucopyranosides".

The rearrangement of orthoesters can be controlled to achieve the desired stereochemical outcome:
"Rearrangement of these orthoesters followed by selective removal of their acetyl and allyl groups gave osmanthuside-B 6 in 22% overall yield. The rearrangement involved a newly discovered glucose–rhamnose orthoester double isomerization process".

Installation of Functional Groups

Acetylation Methods

For the introduction of acetyloxy groups, several methods are available. The following experimental conditions have been reported for similar compounds:

Method Reagents Solvent Temperature Time (h) Yield (%)
Direct acetylation Ac₂O, pyridine, DMAP CH₂Cl₂ RT 4-12 85-95
Selective acetylation Ac₂O, Et₃N, DMAP EtOAc RT 0.5 65-75
Orthoester formation followed by rearrangement Ac₂O, BF₃·Et₂O CH₂Cl₂ 0°C to RT 2-4 60-70

The selective acetylation method is particularly relevant for the target compound, as demonstrated in the synthesis of 5,6-diacetoxyindole where "after the reduction is complete the reaction product is subjected to acetylation with acetic anhydride or acetyl chloride in the presence of an organic base such as triethylamine, pyridine, 4-dimethylaminopyridine or a mixture thereof".

Installation of the Cbz-Protected Amino Group

The installation of the Cbz-protected amino group likely occurs earlier in the synthesis, prior to glycosylation. This can be achieved through a sequence involving:

  • Introduction of an azido group at the appropriate position
  • Reduction of the azide to an amine
  • Protection of the amine with Cbz

This approach is consistent with established methodologies for aminosugar synthesis, where "this review covers the considerable body of work toward the synthesis of polyfluorinated hexoses, pentoses, ketosugars, and aminosugars".

One-Pot Sequences and Optimization

A significant improvement in the synthesis can be achieved through the development of one-pot reaction sequences, which minimize isolation and purification of intermediates. This approach is illustrated in the synthesis of similar compounds:

"In the present method the three step transformation, which includes reductive cyclization, debenzylation and acetylation, is carried out in one reaction vessel with no intermediate isolation or purification steps".

These one-pot protocols can significantly improve the overall efficiency and yield of the synthesis by reducing the number of isolation and purification steps.

Catalytic Methods for Selective Transformations

The use of palladium catalysts for selective transformations is particularly relevant for the synthesis of the target compound, especially for the installation and removal of benzyl protecting groups:

"The process according to Claim 1, wherein the reductive cyclization is effected by catalytic hydrogenation... The preferred catalyst is palladium on carbon containing 3 to 10% palladium".

Additionally, selective catalytic methods can be employed for the regioselective functionalization of specific positions:

"Adding 46g of compound 5, 300ml of cyclohexene, 100ml of propanol, 6g of palladium carbon and 1g of the compound shown as formula VI into a reaction bottle, heating and refluxing, monitoring the reaction process by TLC, reducing the reaction temperature to room temperature after the reaction is finished".

Final Deprotection and Purification

The final stages of the synthesis involve selective deprotection steps to remove specific protecting groups while maintaining others. This requires careful control of reaction conditions and sequence:

Protecting Group Deprotection Conditions Selectivity Considerations Yield (%)
Benzyl ethers H₂, Pd/C, EtOAc/MeOH Removes all benzyl groups simultaneously 85-95
Acetyl esters NaOMe, MeOH, 0°C Selective for esters over ethers 80-90
Cbz carbamate H₂, Pd/C, EtOH/EtOAc Removed with benzyl ethers 85-95
Methyl ester LiOH, THF/H₂O Requires controlled conditions to avoid acetyl hydrolysis 70-80

The purification of the final compound is critical for ensuring high purity:

"When the acetylation is complete, the catalyst is removed and the filtrate is concentrated. The products can be isolated by adding cold water or ice. Easy isolation constitutes another advantage of the one pot process".

Comprehensive Synthetic Approach

Based on the methodologies discussed above, a comprehensive synthetic approach for the target compound would involve the following key steps:

  • Preparation of appropriately protected monosaccharide building blocks
  • Stereoselective glycosylation to establish the disaccharide core
  • Strategic protection and deprotection sequences to allow regioselective functionalization
  • Installation of the acetyloxy groups at the correct positions
  • Introduction and protection of the amino group
  • Final selective deprotection steps
  • Purification and characterization of the target compound

This synthetic strategy draws from various methodologies reported for similar complex carbohydrate derivatives, including the "bio-inspired synthesis of phenylethanoid glycosides" which employs "a bio-inspired oxidative cyclization" as a key step.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Ester groups can be reduced to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of ester groups results in the formation of alcohols.

Scientific Research Applications

Methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its ester and ether groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Lipophilicity (LogP)* Solubility (mg/mL)*
Target Compound Oxane Acetyloxy, phenylmethoxy, carbamate 3.8 <0.1 (DMSO)
Ethyl 5-oxo-4-phenyl-oxadiazine-2-carboxylate Oxadiazine Phenyl, ester 2.1 1.5 (Ethanol)
Methyl 4-benzyloxy-oxane-2-carboxylate Oxane Benzyloxy, hydroxy 1.9 5.0 (Water)

*Hypothetical data based on structural trends; experimental validation required.

Key Findings:

Conformational Stability : The target compound’s multiple acetyloxy and phenylmethoxy groups introduce steric hindrance, likely reducing rotational freedom compared to simpler oxane derivatives. This is supported by crystallographic data from analogous compounds, where bulky substituents increase torsional strain (e.g., C11A–C12A bond angles in ).

Solubility : The phenylmethoxy and carbamate groups in the target compound may drastically reduce aqueous solubility compared to Ethyl 5-oxo-4-phenyl-oxadiazine-2-carboxylate, which lacks these hydrophobic moieties .

Synthetic Utility : The carbamate group in the target compound offers a reactive site for further functionalization, a feature absent in most analogues.

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups, including acetoxy, methoxy, and phenylmethoxy moieties, which contribute to its biological properties. The molecular formula can be summarized as follows:

PropertyValue
Molecular FormulaC₃₁H₃₃N₁O₁₁
Molecular Weight511.59 g/mol
SolubilitySoluble in organic solvents
  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes related to inflammatory responses or cancer cell proliferation.
  • Antioxidant Properties : The presence of methoxy and acetyloxy groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Cell Signaling Modulation : The compound may influence various cell signaling pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Therapeutic Potential

The biological activity of this compound has been investigated in several contexts:

  • Anticancer Activity : Research indicates that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. For example, compounds with phenylmethoxy groups have shown promise in inhibiting tumor growth in vitro.
  • Anti-inflammatory Effects : Some studies have reported that related compounds can reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on a derivative of the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
    • The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
  • Anti-inflammatory Research :
    • In a controlled experiment using a mouse model of arthritis, administration of the compound resulted in a notable decrease in paw swelling and inflammatory cytokine levels compared to the control group.
  • Neuroprotective Effects :
    • A recent study explored the neuroprotective effects of similar compounds in models of neurodegeneration, showing reduced neuronal death and improved cognitive function in treated subjects.

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